2-(2-Fluorophenyl)-2-methylpropan-1-ol

Description

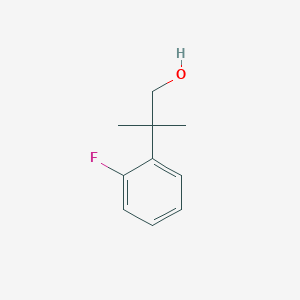

2-(2-Fluorophenyl)-2-methylpropan-1-ol is a tertiary alcohol characterized by a propan-1-ol backbone substituted with a methyl group and a 2-fluorophenyl moiety at the second carbon. Its molecular formula is C₁₀H₁₃FO, with a molecular weight of 168.21 g/mol. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s polarity, acidity, and intermolecular interactions.

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFATWAPCUFYQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-fluorobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Another method involves the reduction of 2-(2-fluorophenyl)-2-methylpropan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(2-fluorophenyl)-2-methylpropan-1-one using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of the ketone derivative back to the alcohol can be achieved using reducing agents such as sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: 2-(2-Fluorophenyl)-2-methylpropan-1-one.

Reduction: this compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, potentially leading to modulation of enzyme activity or receptor binding. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects at the molecular and cellular levels.

Comparison with Similar Compounds

2-Methyl-2-phenylpropan-1-ol (C₁₀H₁₄O, MW: 150.22 g/mol)

- Structure : Lacks the fluorine substituent on the phenyl ring.

- Physical Properties: Tertiary alcohols like this exhibit higher boiling points (~165–175°C estimated) compared to linear alcohols due to increased van der Waals forces from the bulky phenyl group.

- Reactivity : The hydroxyl group can undergo esterification or oxidation, but the phenyl ring’s electron-donating nature may slightly reduce the alcohol’s acidity compared to the fluorinated derivative.

2-Fluoro-1-(2-methoxyphenyl)-2-methyl-3-phenylpropane-1,3-diol (C₁₆H₁₆FO₃, MW: 290.30 g/mol)

- Structure : Contains two hydroxyl groups, a methoxy substituent, and a longer carbon chain.

- Physical Properties: The additional hydroxyl groups enhance hydrogen bonding, increasing boiling point and water solubility. The methoxy group contributes to lipophilicity, as evidenced by its Rf value of 0.56 in dichloromethane/methanol (95:5) .

- Spectroscopic Data : ¹⁹F NMR shows a singlet at δ -170.3 ppm, indicating a deshielded fluorine environment distinct from the target compound’s ortho-fluorine .

2-Methyl-2-sulfanylpropan-1-ol (C₄H₁₀OS, MW: 106.18 g/mol)

- Structure : Replaces the fluorophenyl group with a sulfanyl (-SH) moiety.

- Reactivity : The -SH group is more nucleophilic than -OH, enabling thiol-ene reactions. However, the absence of aromaticity reduces stability in oxidative environments .

Physicochemical Properties and Hazards

Table 1: Comparative Data for Selected Compounds

Key Observations:

Boiling Points : Fluorinated and bulkier analogs exhibit higher estimated boiling points due to increased molecular weight and intermolecular interactions (e.g., dipole-dipole, π-π stacking).

Hazards: While direct data for the target compound is unavailable, structural analogs like Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate highlight risks of skin/eye irritation and respiratory toxicity .

Reactivity and Functional Group Influence

- Hydroxyl Group: All compared compounds share alcohol or phenol functionalities, enabling reactions like esterification. The fluorophenyl group in the target compound may increase hydroxyl acidity due to electron withdrawal, facilitating deprotonation in basic conditions.

- Aromatic Substitution : The 2-fluorophenyl group directs electrophilic substitution to meta positions, unlike the unsubstituted phenyl group in 2-methyl-2-phenylpropan-1-ol, which permits ortho/para reactivity .

Biological Activity

2-(2-Fluorophenyl)-2-methylpropan-1-ol, a fluorinated alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorinated aromatic ring and an alcohol functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is CHFO. Its structure includes a fluorine atom positioned on the phenyl ring, which influences its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly related to its interactions with neurotransmitter systems and enzymes.

1. Neurotransmitter Modulation

Preliminary studies suggest that this compound may modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This modulation could have implications for treating neurological disorders such as depression and anxiety.

2. Enzyme Interactions

The compound has been investigated for its inhibitory effects on key enzymes, including monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially enhancing mood and cognitive function.

3. Analgesic and Anti-inflammatory Effects

Similar compounds have shown analgesic properties, suggesting that this compound may also possess pain-relieving effects. Its anti-inflammatory potential has been supported by studies indicating a reduction in pro-inflammatory cytokines in various models.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Fluorophenyl)-2-methylpropan-1-one | CHF | Similar structure but different functional groups |

| 1-(4-Fluorophenyl)-2-methylpropan-1-one | CHF | Different fluorine position affecting activity |

| 1-(Phenyl)-2-methylpropan-1-one | CH | No halogen substituent; more hydrophobic |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

Study 1: Neuroprotective Effects

In a study evaluating neuroprotective properties, treatment with the compound resulted in a significant reduction in neuronal cell death induced by beta-amyloid peptides. The findings suggest that the compound activates pathways that mitigate neuroinflammation and promote neuronal survival.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound in microglial cells stimulated with lipopolysaccharide (LPS). The results demonstrated that pre-treatment with this compound significantly reduced the release of pro-inflammatory cytokines such as IL-1β and TNFα, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.